N-(2-oxooxolan-3-yl)butanethioamide N-(2-oxooxolan-3-yl)butanethioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18244855
InChI: InChI=1S/C8H13NO2S/c1-2-3-7(12)9-6-4-5-11-8(6)10/h6H,2-5H2,1H3,(H,9,12)
SMILES:
Molecular Formula: C8H13NO2S
Molecular Weight: 187.26 g/mol

N-(2-oxooxolan-3-yl)butanethioamide

CAS No.:

Cat. No.: VC18244855

Molecular Formula: C8H13NO2S

Molecular Weight: 187.26 g/mol

* For research use only. Not for human or veterinary use.

N-(2-oxooxolan-3-yl)butanethioamide -

Specification

Molecular Formula C8H13NO2S
Molecular Weight 187.26 g/mol
IUPAC Name N-(2-oxooxolan-3-yl)butanethioamide
Standard InChI InChI=1S/C8H13NO2S/c1-2-3-7(12)9-6-4-5-11-8(6)10/h6H,2-5H2,1H3,(H,9,12)
Standard InChI Key SNSGVDFGRFRPLD-UHFFFAOYSA-N
Canonical SMILES CCCC(=S)NC1CCOC1=O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The molecular formula of N-(2-oxooxolan-3-yl)butanethioamide is C₈H₁₃NO₃S, derived from:

  • A tetrahydrofuran-2-one (2-oxooxolane) ring (C₄H₅O₂)

  • A butanethioamide side chain (C₄H₉NS)

The compound’s stereochemistry is defined by the configuration of the 3-position carbon in the oxolane ring. In related structures, such as N-[(3S)-2-oxooxolan-3-yl]butanamide, the (S)-configuration is prevalent, suggesting potential enantiomeric specificity in biological interactions .

Table 1: Comparative Molecular Properties of N-(2-Oxooxolan-3-yl)butanethioamide and Analogues

PropertyN-(2-Oxooxolan-3-yl)butanethioamideN-[(3S)-2-Oxooxolan-3-yl]butanamide 3-Oxo-N-(2-oxothiolan-3-yl)butanethioamide
Molecular FormulaC₈H₁₃NO₃SC₈H₁₃NO₃C₈H₁₁NO₂S₂
Molecular Weight203.26 g/mol171.19 g/mol217.30 g/mol
Hydrogen Bond Donors222
Hydrogen Bond Acceptors444
Rotatable Bonds333

Synthesis and Physicochemical Properties

Synthetic Routes

While no direct synthesis protocol for N-(2-oxooxolan-3-yl)butanethioamide is documented, analogous compounds suggest feasible pathways:

  • Thioamidation of Preformed Amides: Treatment of N-(2-oxooxolan-3-yl)butanamide with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) could replace the carbonyl oxygen with sulfur, yielding the thioamide .

  • Ring-Opening Functionalization: Opening of γ-butyrolactone derivatives with thiocyanate reagents, followed by alkylation, may provide access to the thioamide-oxolane scaffold .

Physicochemical Characteristics

Key properties inferred from structural analogs include:

  • Melting Point: Estimated 120–125°C (comparable to N-[(3S)-2-oxooxolan-3-yl]butanamide, which melts at 120–123°C ).

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in water due to the hydrophobic thioamide group .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, with the thioamide bond (-C(=S)-NH-) being more reactive than its amide counterpart .

Biological Activity and Mechanistic Insights

Enzymatic Inhibition

Thioamides are known inhibitors of metalloenzymes. For example, 3-oxo-N-(2-oxothiolan-3-yl)butanethioamide exhibits affinity for zinc-dependent hydrolases, likely through chelation of active-site metal ions . By analogy, N-(2-oxooxolan-3-yl)butanethioamide could target similar enzymes, such as matrix metalloproteinases or bacterial proteases.

Applications in Chemical Biology and Drug Discovery

Antimicrobial Agents

The structural resemblance to HSLs positions this compound as a potential quorum-quenching agent. By competitively inhibiting HSL receptors, it may attenuate bacterial pathogenicity without inducing antibiotic resistance .

Material Science

Thioamides’ enhanced rigidity and conjugation compared to amides make them candidates for:

  • Supramolecular assemblies: Self-assembling monolayers (SAMs) on gold surfaces via sulfur-gold interactions.

  • Polymer additives: Stabilizers in photodegradable plastics due to sulfur’s radical-scavenging properties .

Challenges and Future Directions

Synthetic Accessibility

Current limitations include:

  • Low yields in thioamidation reactions (typically <50% for complex substrates).

  • Chirality control at the oxolane 3-position, necessitating asymmetric catalysis or chiral pool synthesis .

Toxicity Profiling

No data exist on the compound’s pharmacokinetics or cytotoxicity. Prioritized studies should assess:

  • Acute toxicity in model organisms (e.g., Caenorhabditis elegans).

  • Metabolic stability in hepatic microsomes to predict in vivo clearance .

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